(6-bromo-1H-benzimidazol-2-yl)methanethiol
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Overview
Description
(6-bromo-1H-benzimidazol-2-yl)methanethiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-bromo-1H-benzimidazole with methanethiol under specific conditions to yield the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1H-benzimidazol-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-bromo-1H-benzimidazol-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of (6-bromo-1H-benzimidazol-2-yl)methanethiol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1H-benzimidazole
- 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride
- 1H-benzimidazole-2-methanethiol
Uniqueness
(6-bromo-1H-benzimidazol-2-yl)methanethiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
52737-37-8 |
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Molecular Formula |
C8H7BrN2S |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
BTQKCCMIBMYZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CS |
Origin of Product |
United States |
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